

Application Notes and Protocols: Ultrasound-Assisted Extraction of Sinapine from Mustard Seeds

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Compound of Interest

Compound Name: Sinapine

Cat. No.: B1681761

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Introduction

Sinapine, the choline ester of sinapic acid, is a prominent phenolic compound found in the seeds of plants from the Brassicaceae family, such as mustard (*Brassica juncea*)[1][2][3][4]. It is recognized for a variety of beneficial biological activities, including antioxidant, antitumor, neuroprotective, and hepatoprotective effects, making its efficient extraction a key area of interest for the pharmaceutical and nutraceutical industries[1][2][3]. Ultrasound-Assisted Extraction (UAE) is an emerging technology that offers a more rapid and efficient alternative to conventional methods for extracting bioactive compounds from plant matrices[5][6]. This technique utilizes the acoustic cavitation generated by ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating mass transfer[5]. These application notes provide a comprehensive overview and detailed protocols for the efficient extraction and quantification of **sinapine** from mustard seeds using UAE.

Application Notes

Principle of Ultrasound-Assisted Extraction (UAE)

UAE enhances the extraction process through the phenomenon of acoustic cavitation. High-intensity ultrasonic waves create and collapse microscopic bubbles in the solvent, generating localized high pressure and temperature zones. This process disrupts the plant cell walls, reduces particle size, and increases the surface area for mass transfer, thereby improving the

extraction yield and reducing extraction time and temperature compared to conventional methods[5][6][7].

Key Parameters Influencing Sinapine Extraction

The efficiency of **sinapine** extraction is influenced by several critical parameters. Optimization of these factors is crucial for maximizing the yield.

- **Solvent Composition:** The choice of solvent significantly impacts extraction efficiency. A mixture of ethanol and water is commonly used. Studies have shown that 70% ethanol is an optimal concentration for achieving high **sinapine** yields[1][2][3].
- **Temperature:** Higher temperatures generally facilitate the release of **sinapine**. The optimal temperature for UAE has been identified as 75 °C[1][2][3]. This is still a lower temperature than required for some conventional extraction methods, which helps to minimize the degradation of thermolabile compounds[6][7].
- **Ultrasound Amplitude/Power:** The intensity of the ultrasound plays a direct role in cell wall disruption. A 100% ultrasound amplitude has been reported as optimal for maximizing **sinapine** yield[1][2][3].
- **pH of Extraction Medium:** The pH of the solvent can selectively influence the extraction of **sinapine** and its derivatives. An acidic environment (pH 2) has been shown to promote the extraction of **sinapine**, with the highest yield achieved using 70% ethanol at pH 2[8][9]. This is likely due to the denaturation of cell membranes under acidic conditions, which releases the retained phenolic compounds[8][9].

Pre-treatment to Enhance Yield

Combining UAE with other technologies can further improve **sinapine** extraction.

- **Supercritical CO₂ (SC-CO₂) Pre-treatment:** Defatting the mustard seed meal using SC-CO₂ prior to extraction has a dual benefit. It acts as a green method for oil recovery and disrupts the seed's cellular structure, creating greater porosity[2]. This pre-treatment has been shown to increase the **sinapine** yield by 24.4% compared to an untreated control[1][2][3]. When SC-CO₂ pre-treatment is combined with UAE, the **sinapine** yield can be increased by as much as 32%[1][2][3].

Data Presentation

Table 1: Optimal Conditions for Ultrasound-Assisted Extraction of Sinapine

Parameter	Optimal Value	Source
Temperature	75 °C	[1] [2] [3]
Solvent	70% Ethanol in Water	[1] [2] [3]
Ultrasound Amplitude	100%	[1] [2] [3]
Predicted Yield	6.56 mg/g Dry Matter (DM)	[2]
Experimental Yield	6.90 ± 0.03 mg/g DM	[1] [2] [3]

Table 2: Comparison of Sinapine Yields with Different Extraction Methods

Extraction Method	Sinapine Yield (mg/g DM)	Source
Control (Conventional Extraction)	5.565 ± 0.014	[2]
Ultrasound-Assisted Extraction (US)	5.531 ± 0.074	[2]
Supercritical CO ₂ Pre-treatment (SC-CO ₂)	6.636 ± 0.037	[2]
SC-CO ₂ Pre-treatment + Ultrasound (SC-CO ₂ + US)	7.194 ± 0.007	[2]

Table 3: Effect of pH on Sinapine Extraction Yield (μmol/g DM)

Solvent (Ethanol % v/v)	pH 2 (Acidic)	Uncontrolled pH (~4.5)	Source
0% (Aqueous)	8.07	5.29	[9]
70%	15.73	13.03	[9]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Sinapine

This protocol is based on the optimized conditions determined by response surface methodology[\[2\]](#).

1. Materials and Equipment:

- Mustard seed meal (defatted or non-defatted)
- 70% (v/v) Ethanol
- 2 L stirred glass reactor with an outer jacket for temperature control
- Ultrasonic generator (e.g., 400 W, 24 kHz) with a titanium sonotrode (e.g., 22 mm diameter) [\[2\]](#)
- Cryothermostat with circulating glycerol
- Magnetic stirrer
- Centrifuge
- 0.20 µm filters

2. Procedure:

- Preparation: Place 600 mL of 70% ethanol into the 2 L glass reactor.

- **Sample Addition:** Add a pre-determined amount of mustard seed meal to achieve the desired solid-to-liquid ratio (a ratio of 1:20 was used in the optimization study)[2].
- **Temperature Control:** Set the cryothermostat to circulate glycerol through the reactor's jacket to maintain the extraction temperature at 75 °C[2].
- **Stirring:** Set the stirring speed to 250 rpm to ensure the mixture is homogeneous[2].
- **Sonication:** Immerse the titanium sonotrode into the mixture. Apply ultrasound in continuous mode at 100% amplitude for 30 minutes[2].
- **Separation:** After extraction, separate the liquid extract from the solid residue by centrifugation (e.g., 4713 g for 20 min at 4 °C)[9].
- **Filtration:** Filter the supernatant through a 0.20 µm filter to remove any remaining particulate matter[2].
- **Storage:** Store the final extract at 4 °C in the dark until analysis.

Protocol 2: Quantification of Sinapine by UHPLC-DAD

This protocol describes the analysis of **sinapine** content in the extracts using Ultra-High-Performance Liquid Chromatography with a Diode Array Detector[2].

1. Materials and Equipment:

- UHPLC-DAD system (e.g., Dionex Ultimate 3000)[2]
- Reversed-phase C18 column (e.g., Thermo Scientific Accucore aQ, 100 × 3 mm, 2.6 µm particle size)[2]
- Solvent A: Water
- Solvent B: Acetonitrile
- Solvent C: 0.1% Formic Acid
- **Sinapine** standard for calibration

- Autosampler vials

2. Chromatographic Conditions:

- Column Temperature: 48 °C[2]
- Flow Rate: 0.8 mL/min[2]
- Injection Volume: 20 µL[2]
- Detection Wavelength: 320 nm[2][10]
- Total Run Time: 13 minutes[2]

3. Solvent Gradient: The gradient elution is performed as follows[2]:

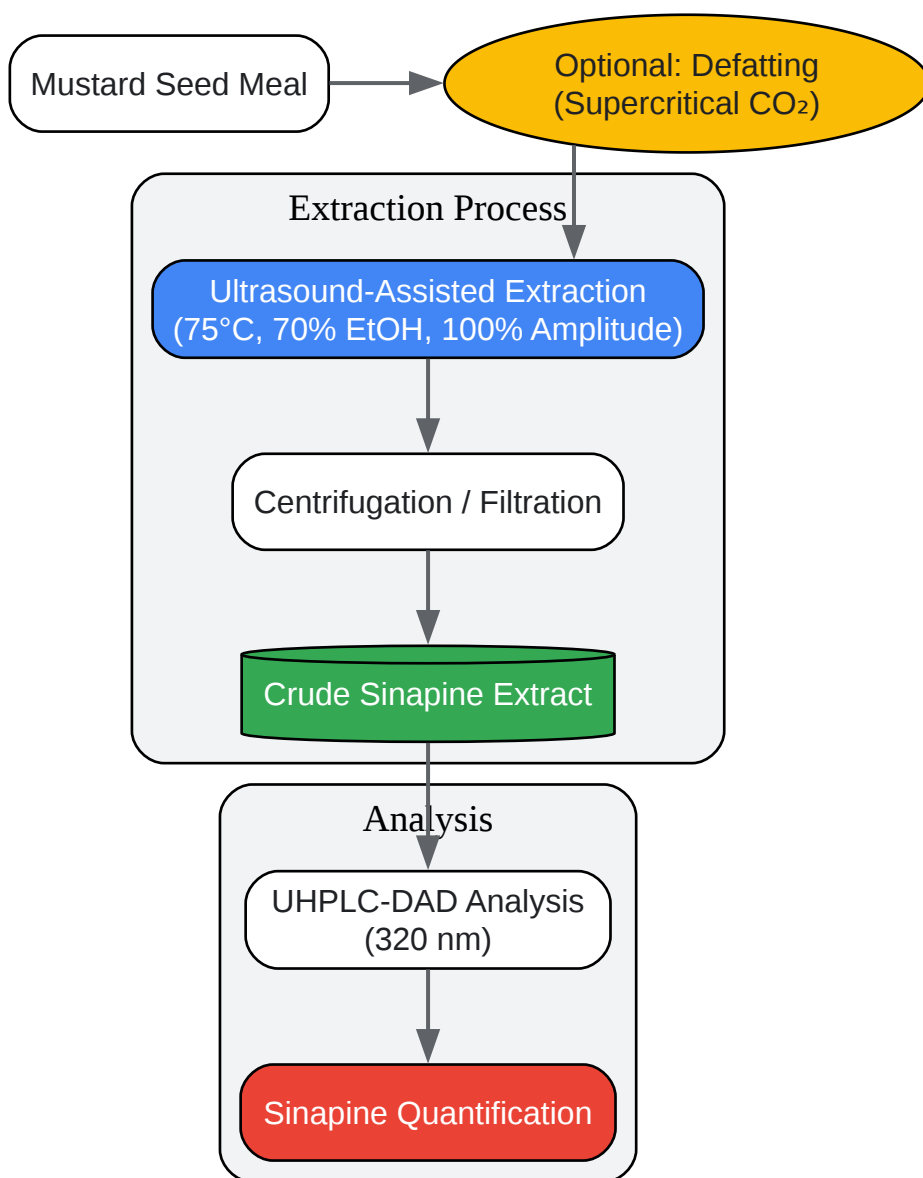
- Start (0 min): 45% A, 5% B, 50% C
- 0.99 min: 10% B
- 3.19 min: 15% B
- 7.44 min: 30% B
- 8.51 min: Return to 5% B (initial conditions)
- Solvent C remains constant throughout the run.

4. Procedure:

- Calibration: Prepare a series of standard solutions of **sinapine** of known concentrations to generate a calibration curve.
- Sample Preparation: The filtered extract from Protocol 1 can be directly injected or diluted if necessary to fall within the calibration range.
- Analysis: Inject 20 µL of the standard solutions and sample extracts into the UHPLC system.

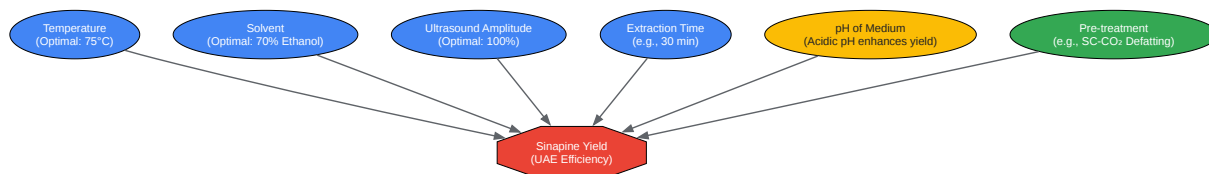
- Quantification: Identify the **sinapine** peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration based on the peak area and the calibration curve.

Visualizations



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Caption: Workflow for UAE of **sinapine** from mustard seeds.



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Caption: Key parameters influencing **sinapine** extraction efficiency.

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